6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H7BrClNO. It is part of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate brominated and chlorinated precursors under controlled conditions. One common method involves the cyclization of 2-amino-4-bromo-6-chlorophenol with formaldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but with different substituents.
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Contains a fluorine atom instead of chlorine.
8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the chlorine substituent.
Uniqueness
This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCEFZYJYIUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536436-09-5 | |
Record name | 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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